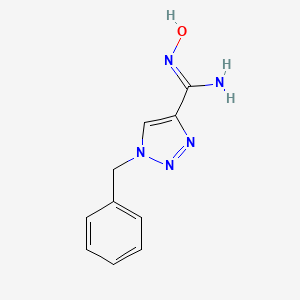

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Übersicht

Beschreibung

1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a chemical compound with the molecular formula C10H11N5O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves the use of “click” chemistry, a method known for its efficiency and selectivity . One common synthetic route starts with the reaction of benzyl azide with an alkyne to form a 1,2,3-triazole intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and carboximidamide groups. The reaction conditions often involve the use of copper catalysts and aqueous solvents to facilitate the cycloaddition process .

Analyse Chemischer Reaktionen

1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Structural Representation

| Property | Description |

|---|---|

| InChI Key | RKTJREFXTKAGMC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N |

Pharmaceutical Applications

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide has been studied for its potential as a carbonic anhydrase-II inhibitor . This enzyme plays a crucial role in various physiological processes, and its inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. The compound binds to the active site of the enzyme, preventing its normal function, which can be beneficial in drug development for related diseases.

Agrochemical Applications

Research has indicated that triazole compounds can exhibit fungicidal properties. This compound may serve as a precursor or building block for synthesizing more complex agrochemicals aimed at controlling plant diseases .

Material Science

The unique properties of triazoles allow them to be utilized in creating advanced materials with specific functionalities. The compound can be incorporated into polymers or coatings to enhance their chemical resistance or mechanical properties .

Case Study 1: Carbonic Anhydrase Inhibition

In a study investigating various inhibitors of carbonic anhydrase-II, this compound was identified as a potent inhibitor with IC50 values indicating effective binding affinity. This study highlighted its potential use in developing medications for treating conditions influenced by carbonic anhydrase activity .

Case Study 2: Synthesis of Agrochemicals

A research project focused on synthesizing novel fungicides incorporated this compound as a key intermediate. The resulting compounds demonstrated significant antifungal activity against various plant pathogens, showcasing the versatility of this triazole derivative in agrochemical formulations .

Wirkmechanismus

The mechanism of action of 1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s triazole ring plays a crucial role in these interactions, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide can be compared with other triazole derivatives such as 1,2,3-triazole analogs and substituted 4-hydroxy-1,2,3-triazoles . These compounds share similar structural features but differ in their functional groups and specific applications. For example, while 1,2,3-triazole analogs are also used as enzyme inhibitors, their inhibitory activity and target specificity may vary .

Biologische Aktivität

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a chemical compound with the molecular formula C10H11N5O and a molecular weight of 217.23 g/mol. It belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as a carbonic anhydrase-II inhibitor, which plays a significant role in various physiological processes and disease states.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it acts as an inhibitor of carbonic anhydrase-II by binding to its active site, thereby preventing the enzyme from performing its normal physiological functions. This inhibition can lead to various therapeutic effects, particularly in conditions where carbonic anhydrase activity is implicated.

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, research has shown that similar triazole compounds exhibit significant cytotoxicity against various cancer cell lines. A study reported that compounds with similar triazole scaffolds demonstrated IC50 values ranging from 1.02 to 74.28 μM across six different cancer cell lines .

Table: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| 5-amino-1-aryl-1H-1,2,3-triazoles | Various | 1.02 - 74.28 | |

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 |

Antimicrobial Activity

The triazole class has also been noted for its antimicrobial properties. Studies indicate that related compounds exhibit activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in some derivatives enhances their antimicrobial efficacy . While specific data on the antimicrobial effects of this compound is limited, the structural similarities suggest potential activity.

Anti-inflammatory Properties

Research into related triazole compounds has also revealed anti-inflammatory properties. For example, certain derivatives have shown effectiveness in reducing carrageenan-induced paw edema in animal models . This suggests that this compound may possess similar anti-inflammatory capabilities worth exploring.

Synthesis and Evaluation

The synthesis of this compound typically employs "click" chemistry techniques known for their efficiency in forming triazole linkages. Studies have focused on evaluating its biological activity through various assays targeting cancer cell proliferation and enzyme inhibition.

Notable Research Findings

In one notable study involving triazole derivatives:

- Objective : To evaluate anticancer activity.

- Method : Compounds were tested against multiple cancer cell lines.

- Results : Some derivatives exhibited significant cytotoxicity with low IC50 values indicating potent activity .

This reinforces the potential for further development of this compound as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

1-benzyl-N'-hydroxytriazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTJREFXTKAGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.